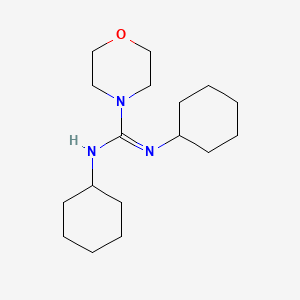

N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Übersicht

Beschreibung

N,N’-Dicyclohexyl-4-morpholinecarboxamidine: is a chemical compound with the empirical formula C17H31N3O and a molecular weight of 293.45 g/mol . It is known for its role as a kidney-selective ATP-sensitive potassium blocker and has been studied for its potential as a nonkaliuretic diuretic in rats .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dicyclohexyl-4-morpholinecarboxamidine typically involves the reaction of dicyclohexylcarbodiimide with morpholine under controlled conditions . The reaction is carried out in an organic solvent such as methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for N,N’-Dicyclohexyl-4-morpholinecarboxamidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-Dicyclohexyl-4-morpholinecarboxamidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oximes.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: It participates in substitution reactions, particularly with nucleophiles, to form various analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols are common reagents in substitution reactions.

Major Products: The major products formed from these reactions include oximes, reduced derivatives, and substituted analogs, which have various applications in scientific research and industry .

Wissenschaftliche Forschungsanwendungen

Introduction to N,N'-Dicyclohexyl-4-morpholinecarboxamidine

This compound is a synthetic compound recognized for its distinctive properties as a kidney-selective ATP-sensitive potassium (KATP) channel blocker. This compound has garnered attention in various fields, including pharmacology, medicinal chemistry, and biological research, due to its potential applications in diuretic therapy and its effects on renal function.

Key Effects:

- Increased Diuresis : Enhances urine production by blocking potassium channels.

- Renal Kallikrein Secretion : Promotes the secretion of renal kallikrein, a hormone involved in regulating blood pressure and fluid balance.

- Potential Antihypertensive Effects : Preliminary studies indicate that it may lower blood pressure in animal models, suggesting therapeutic applications for hypertension management.

Diuretic Research

This compound has been extensively studied for its diuretic properties. In animal models, particularly rats and dogs, it has shown effectiveness as a non-kaliuretic diuretic, meaning it does not promote excessive potassium loss, which is a common side effect of many traditional diuretics.

Pharmacological Studies

Research has explored the compound's interactions with various pharmacological agents and its broader implications on kidney function. Its selective action on renal tissues may provide advantages over non-selective potassium channel blockers, potentially resulting in fewer systemic side effects.

Anticancer Potential

Emerging studies suggest that this compound may induce oxidative stress in tumor cells, positioning it as a candidate for anticancer research. Further investigation is required to elucidate its mechanisms and efficacy against different cancer types.

Synthesis of Analog Compounds

The compound serves as a reagent in the synthesis of alkoxyalkyl analogs of nucleotide phosphonates and other related compounds. This application highlights its relevance in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

- Diuretic Activity in Animal Models :

- Impact on Renal Kallikrein Secretion :

- Antiviral Applications :

Wirkmechanismus

The mechanism of action of N,N’-Dicyclohexyl-4-morpholinecarboxamidine involves its role as an ATP-sensitive potassium channel blocker . By blocking these channels, it affects the secretion of urinary kallikrein, which in turn influences blood pressure regulation and diuretic activity . The molecular targets include potassium channels in the kidney, and the pathways involved are related to electrolyte balance and blood pressure homeostasis .

Vergleich Mit ähnlichen Verbindungen

N,N’-Dicyclohexylcarbodiimide: Used in peptide synthesis and shares structural similarities.

N,N’-Dicyclohexylurea: A byproduct in reactions involving N,N’-Dicyclohexylcarbodiimide.

4-Morpholinecarboxamidine: A related compound with similar functional groups.

Uniqueness: N,N’-Dicyclohexyl-4-morpholinecarboxamidine is unique due to its selective action on kidney ATP-sensitive potassium channels, making it a valuable tool in both research and potential therapeutic applications .

Biologische Aktivität

N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCHM) is a synthetic compound notable for its biological activity as a kidney-selective ATP-sensitive potassium (KATP) channel blocker. This article delves into the compound's synthesis, mechanism of action, biological effects, and relevant research findings.

- Molecular Formula: C17H31N3O

- Molecular Weight: 293.46 g/mol

- Appearance: White to almost white crystalline powder

- Melting Point: 104°C to 108°C

- Solubility: Soluble in methanol

DCHM functions primarily as a selective blocker of KATP channels, which are crucial for maintaining potassium and fluid balance in the kidneys. By inhibiting these channels, DCHM promotes diuresis (increased urine production) and has been shown to lower blood pressure in various animal models, indicating its potential therapeutic applications in hypertension management. The compound enhances renal kallikrein secretion, which is involved in regulating blood pressure and fluid balance .

Diuretic Activity

DCHM has been identified as an orally effective nonkaliuretic diuretic in studies involving rats and dogs. Unlike traditional diuretics that can cause electrolyte imbalances, DCHM's kidney-selective action minimizes such risks:

- Study Findings:

Toxicity and Safety Profile

While DCHM shows promising diuretic properties, toxicity studies have raised concerns. In particular, acute intravenous administration at certain doses resulted in lethal cardiac toxicity in dogs. This highlights the need for further research to establish a comprehensive safety profile .

Comparative Analysis with Similar Compounds

The following table compares DCHM with structurally similar compounds regarding their primary uses and selectivity:

| Compound Name | Structure Type | Primary Use | Selectivity |

|---|---|---|---|

| This compound | Amidines | Diuretic | Kidney-selective |

| Glibenclamide | Sulfonylurea | Diabetes management | Pancreatic |

| U-37883A | Guanidine | Diuretic | Less selective |

| Amiodarone | Benzofuran | Antiarrhythmic | Cardiac |

DCHM stands out due to its specific kidney-selective action as an ATP-sensitive potassium channel blocker, which may provide advantages over broader systemic agents .

Study on Diuretic Profile

A pivotal study published in the Journal of Medicinal Chemistry characterized the diuretic activity of DCHM and its analogs. The research established that while DCHM was effective as a diuretic, none of its analogs were sufficiently safe for development due to similar toxicity profiles .

Vascular Interaction Studies

Additional studies indicated that DCHM could reverse vasodilation effects induced by minoxidil in dogs. This suggests that DCHM may have implications beyond diuresis, potentially affecting vascular function through its KATP channel-blocking mechanism .

Eigenschaften

IUPAC Name |

N,N'-dicyclohexylmorpholine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h15-16H,1-14H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNYZQOTXQSUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198013 | |

| Record name | N,N'-dicyclohexyl-4-morpholinecarboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4975-73-9 | |

| Record name | N,N′-Dicyclohexyl-4-morpholinecarboxamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4975-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-dicyclohexyl-4-morpholinecarboxamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004975739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4975-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-dicyclohexyl-4-morpholinecarboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dicyclohexylmorpholine-4-carboxamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was N,N'-Dicyclohexyl-4-morpholinecarboxamidine (U-18177) discovered as a potential diuretic?

A1: U-18177 was initially identified as an orally effective, non-kaliuretic diuretic in rats through random screening. [] This means it was found to increase urine output without causing excessive potassium loss.

Q2: What is the mechanism of action for the diuretic effect of U-18177 and its analogs?

A2: While the exact mechanism remains unclear, research suggests that U-18177 and its analogs may act by blocking ATP-sensitive potassium channels. [] This blockage could interfere with ion transport in the kidneys, ultimately leading to increased urine production.

Q3: Were there any significant drawbacks discovered during the development of U-18177 as a diuretic?

A3: Despite showing promise as a diuretic, further investigation revealed serious concerns about the safety profile of U-18177. In dogs, intravenous administration of U-18177 at doses of 61 and 90 µmol/kg resulted in lethal cardiac toxicity. [] This finding significantly hindered the development of U-18177 and its analogs as viable diuretic drugs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.